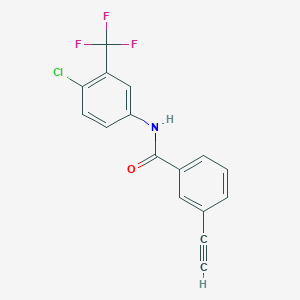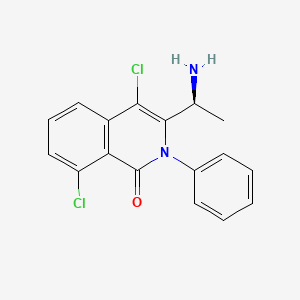![molecular formula C11H11FN4S B14911064 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)
2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a 2-fluorobenzylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine typically involves the nucleophilic substitution of a pyrimidine derivative with a 2-fluorobenzylsulfanyl group. One common method includes the reaction of 2-chloropyrimidine-4,6-diamine with 2-fluorobenzylthiol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the removal of impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the fluorobenzyl group, potentially altering the electronic properties of the compound.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Bases like potassium carbonate or sodium hydride in solvents such as dimethylformamide or tetrahydrofuran are typically used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylsulfanyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The pyrimidine ring’s electronic properties also play a crucial role in its activity.
相似化合物的比较
- 2-[(2-Fluorobenzyl)sulfanyl]-4,6-dimethylpyrimidine
- 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrosopyrimidin-4,6-diamine
Comparison: 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development.
属性
分子式 |
C11H11FN4S |
|---|---|
分子量 |
250.30 g/mol |
IUPAC 名称 |
2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H11FN4S/c12-8-4-2-1-3-7(8)6-17-11-15-9(13)5-10(14)16-11/h1-5H,6H2,(H4,13,14,15,16) |
InChI 键 |
FSUWEKPQSBWEJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=N2)N)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)
![2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14910992.png)

![3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14911003.png)


![2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B14911009.png)


![3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde](/img/structure/B14911024.png)

![N-(3-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B14911037.png)
